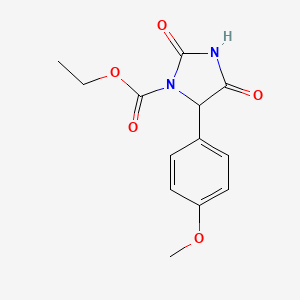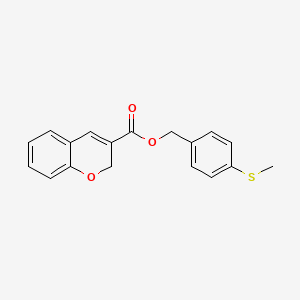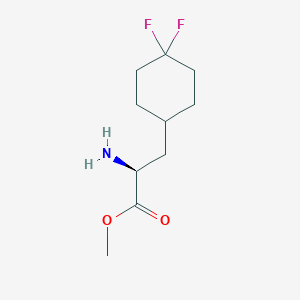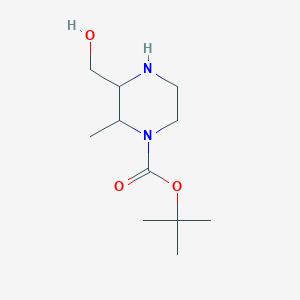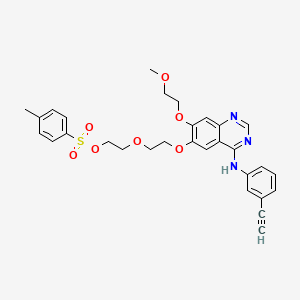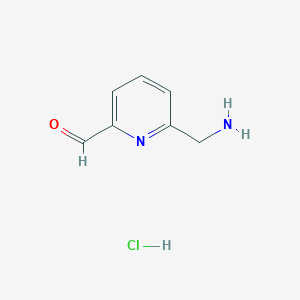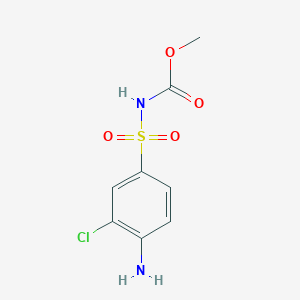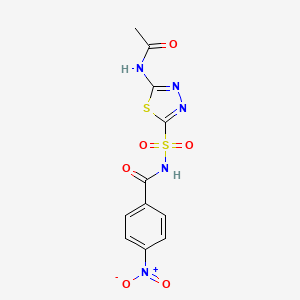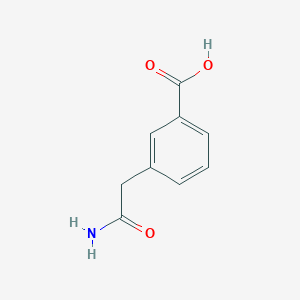
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal is a polyhydroxy aldehyde, also known as a sugar alcohol derivative. This compound is characterized by its six hydroxyl groups and one aldehyde group, making it a highly functionalized molecule. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding sugar alcohols. For instance, the oxidation of heptitol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the desired aldehyde. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce the compound in large quantities. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal undergoes various chemical reactions due to its multiple functional groups:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo substitution reactions, where they are replaced by other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C.
Substitution: Tosyl chloride (TsCl) in pyridine at room temperature.
Major Products Formed
Oxidation: (2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid.
Reduction: (2S,3S,4R,5R)-2,3,4,5,6,7-Heptahydroxyheptane.
Substitution: Various tosylated derivatives depending on the specific hydroxyl group targeted.
科学研究应用
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds and natural product synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and its role in glycosylation processes.
Industry: It is used in the production of biodegradable polymers and as a precursor for various fine chemicals.
作用机制
The mechanism of action of (2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent due to its aldehyde group, participating in redox reactions within cells. It also serves as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway.
相似化合物的比较
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal can be compared with other polyhydroxy aldehydes and sugar alcohols:
(2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: Similar structure but with one less hydroxyl group, making it less reactive in certain chemical reactions.
D-Mannose: A hexose sugar with a similar hydroxyl group arrangement but differing in the position of the aldehyde group.
Sorbitol: A sugar alcohol with a similar backbone but with all hydroxyl groups and no aldehyde group, making it more stable and less reactive.
The uniqueness of this compound lies in its combination of multiple hydroxyl groups and an aldehyde group, providing a versatile platform for various chemical transformations and biological interactions.
属性
分子式 |
C7H14O7 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4?,5-,6-,7+/m1/s1 |
InChI 键 |
YPZMPEPLWKRVLD-ULKYOZRBSA-N |
手性 SMILES |
C(C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


